molecular formula C6H4ClFIN B1454771 4-Chloro-2-fluoro-3-iodoaniline CAS No. 1000590-87-3

4-Chloro-2-fluoro-3-iodoaniline

Cat. No.: B1454771
CAS No.: 1000590-87-3
M. Wt: 271.46 g/mol
InChI Key: TTXBYEMPQGHABA-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-iodoaniline is an organic compound with the molecular formula C6H4ClFIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring

Mechanism of Action

It’s important to note that the effects of a compound like 4-Chloro-2-fluoro-3-iodoaniline can depend on many factors, including the specific biological or chemical context in which it is used. For example, the compound’s effects could vary depending on the other molecules present, the pH of the environment, temperature, and other conditions .

Preparation Methods

The synthesis of 4-Chloro-2-fluoro-3-iodoaniline typically involves multi-step organic reactions. One common synthetic route includes:

    Halogenation: Introduction of halogen atoms into the benzene ring.

    Nitration and Reduction: Nitration of the benzene ring followed by reduction to form the aniline derivative.

    Substitution Reactions: Substitution of halogen atoms at specific positions on the benzene ring.

Industrial production methods often employ transition-metal-catalyzed processes to achieve high yields and selectivity. For example, palladium-catalyzed cross-coupling reactions are commonly used to introduce halogen atoms into the aromatic ring .

Chemical Reactions Analysis

4-Chloro-2-fluoro-3-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are used to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-2-fluoro-3-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and protein labeling due to its halogenated structure.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

4-Chloro-2-fluoro-3-iodoaniline can be compared with other halogenated aniline derivatives, such as:

    4-Chloro-2-iodoaniline: Similar structure but lacks the fluorine atom.

    2-Chloro-4-iodoaniline: Different positioning of halogen atoms on the benzene ring.

    4-Fluoro-2-iodoaniline: Lacks the chlorine atom.

The presence of all three halogen atoms (chlorine, fluorine, and iodine) in this compound makes it unique and provides distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

4-chloro-2-fluoro-3-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXBYEMPQGHABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N-(4-chloro-2-fluoro-3-iodophenyl)acetamide (20.0 g, 64 mmol) in MeOH (80 mL) is added concentrated HCl (60 mL). The mixture is stirred at reflux for 18 hours before cooling to room temperature and removal of the solvent under reduced pressure while maintaining the water bath below 45° C. The residue is cooled with an ice bath and a 1N NaOH solution is added to adjust the pH between 9 and 10. The aqueous phase is extracted with ether and dried over MgSO4. The solvent is removed and the residue is purified through a flash chromatographic column with a gradient of hexanes/ether to give 4-chloro-2-fluoro-3-iodoaniline.
Name
N-(4-chloro-2-fluoro-3-iodophenyl)acetamide
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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